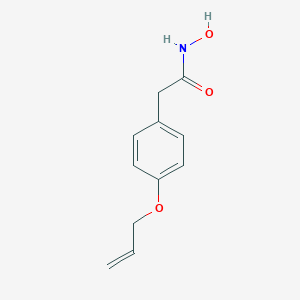
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a propenyloxy group and an acetohydroxamic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide typically involves the reaction of 4-hydroxybenzeneacetic acid with allyl bromide in the presence of a base to form 4-(2-propenyloxy)benzeneacetic acid. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amides or amines.
Substitution: Formation of substituted benzeneacetohydroxamic acid derivatives.
Scientific Research Applications
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxamic acid moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the propenyloxy group can interact with hydrophobic pockets in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetohydroxamic acid: Lacks the propenyloxy group, making it less hydrophobic.
4-Hydroxybenzeneacetohydroxamic acid: Contains a hydroxyl group instead of a propenyloxy group, affecting its reactivity and solubility.
4-(2-Methoxy)benzeneacetohydroxamic acid: Has a methoxy group instead of a propenyloxy group, altering its chemical properties.
Uniqueness
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide is unique due to the presence of the propenyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound for research in various fields .
Properties
CAS No. |
14794-61-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-hydroxy-2-(4-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h2-6,14H,1,7-8H2,(H,12,13) |
InChI Key |
YVHMVAPVYRFIOA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(=O)NO |
Key on ui other cas no. |
14794-61-7 |
Synonyms |
4-(2-Propenyloxy)benzeneacetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















